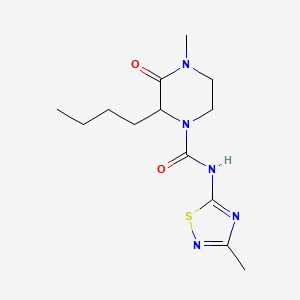![molecular formula C17H16N2OS B3974123 N-1-naphthyl-N'-[1-(2-thienyl)ethyl]urea](/img/structure/B3974123.png)
N-1-naphthyl-N'-[1-(2-thienyl)ethyl]urea
Overview
Description
“N-(1-Naphthyl)ethylenediamine dihydrochloride” is an organic compound that is commercially available as part of Griess reagents . It is used in the quantitative inorganic analysis of nitrates, nitrite, and sulfonamide in blood, using the Griess test .
Synthesis Analysis
This compound can be prepared by the reaction of 1-naphthylamine with 2-chloroethanamine . It is commercially available as the dihydrochloride salt .Molecular Structure Analysis
The molecular formula of “N-(1-Naphthyl)ethylenediamine dihydrochloride” is C10H7NHCH2CH2NH2 · 2HCl .Chemical Reactions Analysis
“N-(1-Naphthyl)ethylenediamine” undergoes most reactions typical to naphthylamine and primary amines such as diazotation . Similar to its analog ethylenediamine, it can also act as a bidentate ligand to give several coordination compounds .Physical And Chemical Properties Analysis
“N-(1-Naphthyl)ethylenediamine dihydrochloride” appears as off-white crystals . It is odorless and has a density of 380 kg/m3 . It is soluble in water (30 g/1000 mL at 20 °C) .Mechanism of Action
N-1-naphthyl-N'-[1-(2-thienyl)ethyl]urea activates AMPK by binding to the AMPK β subunit, leading to conformational changes that increase its activity. This activation leads to the inhibition of mTOR signaling and the induction of autophagy, which helps cells to maintain their energy balance and prevent the accumulation of damaged components. This compound also activates other downstream targets of AMPK, such as acetyl-CoA carboxylase and endothelial nitric oxide synthase, which have important roles in energy metabolism and vascular function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in cells and animal models. It has been shown to improve glucose uptake and insulin sensitivity in cells, leading to improved glycemic control. This compound has also been shown to induce autophagy in cells, which helps to maintain cellular homeostasis and prevent the accumulation of damaged components. In animal models, this compound has been shown to improve glucose tolerance and reduce insulin resistance, making it a potential drug candidate for diabetes.
Advantages and Limitations for Lab Experiments
N-1-naphthyl-N'-[1-(2-thienyl)ethyl]urea has several advantages for lab experiments, including its ability to activate AMPK and induce autophagy in cells. It is also relatively easy to synthesize and has been optimized for high yield and purity. However, this compound has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate controls and dosages when using this compound in lab experiments to ensure accurate and reproducible results.
Future Directions
There are several future directions for research on N-1-naphthyl-N'-[1-(2-thienyl)ethyl]urea. One area of focus is its potential as a drug candidate for diabetes and other metabolic disorders. Further studies are needed to determine the optimal dosage and administration of this compound for these applications. Another area of focus is its potential as a therapeutic agent for cancer and neurodegenerative disorders. Studies are ongoing to determine the mechanisms of action and potential side effects of this compound in these contexts. Additionally, there is potential for the development of new compounds based on the structure of this compound that may have improved efficacy and safety profiles.
Scientific Research Applications
N-1-naphthyl-N'-[1-(2-thienyl)ethyl]urea has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to activate AMPK in cells, leading to the inhibition of mTOR signaling and the induction of autophagy, a process that helps cells to recycle damaged components and maintain cellular homeostasis. This compound has also been shown to improve glucose uptake and insulin sensitivity in cells, making it a potential drug candidate for diabetes.
Safety and Hazards
properties
IUPAC Name |
1-naphthalen-1-yl-3-(1-thiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12(16-10-5-11-21-16)18-17(20)19-15-9-4-7-13-6-2-3-8-14(13)15/h2-12H,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZGQRQTVOEMDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



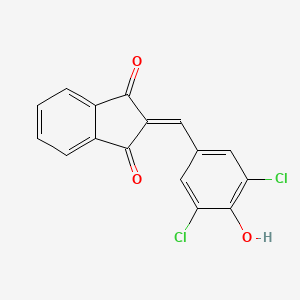
![1-ethyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3974055.png)


![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[4-(1-piperidinylsulfonyl)phenyl]alaninamide](/img/structure/B3974081.png)
![1-[1-(3-methoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3974084.png)
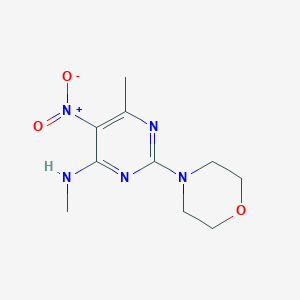
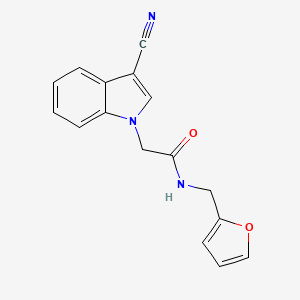

![4-chloro-N-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]cyclohexyl}benzenesulfonamide](/img/structure/B3974097.png)
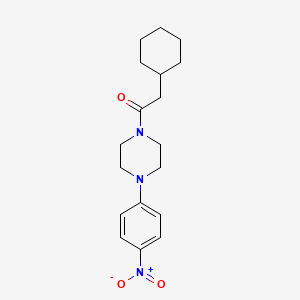
![2-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)(methyl)amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3974109.png)
